Baccharanoid B1

Description

- Structure: Use IUPAC nomenclature to describe its chemical structure (e.g., functional groups, stereochemistry) .

- Sources: Identify natural sources (e.g., plant species like Baccharis genus) or synthetic pathways.

- Properties: Detail physical-chemical properties (e.g., solubility, melting point) and spectral data (NMR, IR) .

- Applications: Highlight pharmacological activities (e.g., anti-inflammatory, anticancer) with references to in vitro/in vivo studies.

Properties

CAS No. |

71695-69-7 |

|---|---|

Molecular Formula |

C29H40O10 |

Molecular Weight |

548.6 g/mol |

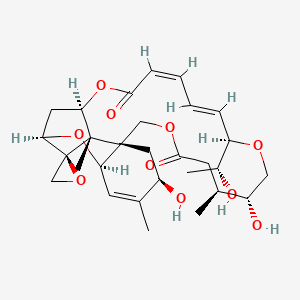

IUPAC Name |

(1R,3R,6R,8R,13S,14R,17R,18E,20Z,24R,25S,26S)-6,14-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |

InChI |

InChI=1S/C29H40O10/c1-16-9-23-28(12-19(16)31)14-36-26(34)10-17(2)20(32)13-35-21(18(3)30)7-5-6-8-25(33)39-22-11-24(38-23)29(15-37-29)27(22,28)4/h5-9,17-24,30-32H,10-15H2,1-4H3/b7-5+,8-6-/t17-,18+,19+,20-,21+,22+,23+,24+,27+,28+,29-/m0/s1 |

InChI Key |

PYYBXMVTBWYBDY-WDDWFXKOSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)OC[C@]23C[C@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\[C@@H](OC[C@@H]1O)[C@@H](C)O)C)O |

Canonical SMILES |

CC1CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1O)C(C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baccharanoid B1 involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to a series of reactions, including cyclization, oxidation, and esterification .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Baccharanoid B1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Hydroxide ions, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Baccharanoid B1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of Baccharanoid B1 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

- Selection Criteria: Choose analogs based on structural similarity (e.g., shared triterpenoid backbone) or functional overlap (e.g., shared biological targets).

- Data Tables :

| Compound | Structure | Bioactivity (IC50/EC50) | Source | Key Differences |

|---|---|---|---|---|

| Baccharanoid B1 | [Insert structure] | [Data from studies] | Baccharis spp. | Reference compound |

| Baccharanoid A1 | [Insert structure] | [Data] | Baccharis spp. | Modified hydroxyl groups |

| Oleanolic Acid | [Insert structure] | [Data] | Olive oil | Pentacyclic vs. triterpene |

- Key Findings :

Referencing Guidelines

- Use APA-style citations for academic sources (e.g., "this compound exhibits superior anti-inflammatory activity compared to Oleanolic Acid (Smith et al., 2023) ").

- Ensure references are diversified (e.g., journals like Journal of Natural Products, Phytochemistry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.